![molecular formula C16H17N3O5S B4110269 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-nitrophenyl)glycinamide](/img/structure/B4110269.png)
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-nitrophenyl)glycinamide
Descripción general
Descripción
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-nitrophenyl)glycinamide, commonly known as MNSPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNSPG is a sulfonylurea derivative that has been synthesized through a multistep process.
Mecanismo De Acción
The exact mechanism of action of MNSPG is not fully understood. However, it has been suggested that MNSPG exerts its antitumor activity by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cell lines and is involved in tumor progression and metastasis. MNSPG has also been shown to stimulate insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. The binding of MNSPG to SUR1 results in the closure of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent insulin secretion.
Biochemical and Physiological Effects:
MNSPG has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor and antidiabetic activities, MNSPG has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MNSPG has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, MNSPG has been shown to exhibit cardioprotective effects against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNSPG has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in large quantities. MNSPG has also been shown to exhibit potent activity against various cancer cell lines and has potential applications in the field of medicinal chemistry. However, there are also some limitations associated with the use of MNSPG in lab experiments. MNSPG has poor solubility in water and requires the use of organic solvents for its preparation. In addition, the exact mechanism of action of MNSPG is not fully understood, which limits its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the study of MNSPG. One potential direction is the development of MNSPG analogs with improved solubility and bioavailability. Another direction is the study of the mechanism of action of MNSPG in order to identify new targets for its potential applications in various fields. Finally, the potential applications of MNSPG in the field of neuroscience should be further explored, as MNSPG has shown promising neuroprotective effects against oxidative stress-induced neuronal damage.
Aplicaciones Científicas De Investigación
MNSPG has been extensively studied for its potential applications in various fields. One of the major applications of MNSPG is in the field of medicinal chemistry. MNSPG has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, MNSPG has also been shown to exhibit antidiabetic activity by stimulating insulin secretion. MNSPG has also been studied for its potential applications in the field of neuroscience. MNSPG has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-12-3-9-15(10-4-12)25(23,24)18(2)11-16(20)17-13-5-7-14(8-6-13)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIAWVQIPJBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methylphenyl)-4-[4-(4-nitrobenzoyl)-1-piperazinyl]phthalazine](/img/structure/B4110192.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110202.png)
![2-[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4110206.png)
![N-(tert-butyl)-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4110221.png)
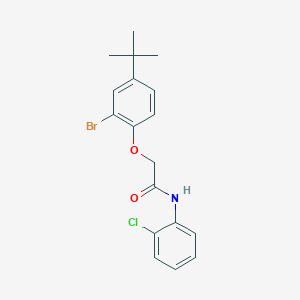
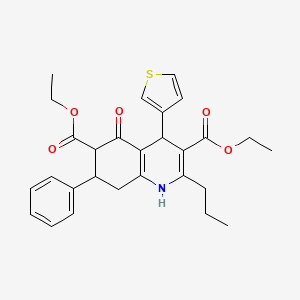
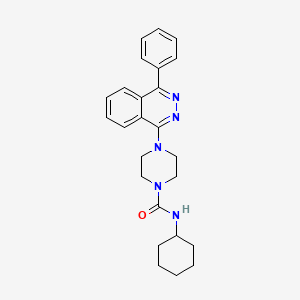
![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4110247.png)
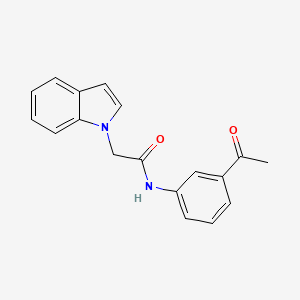
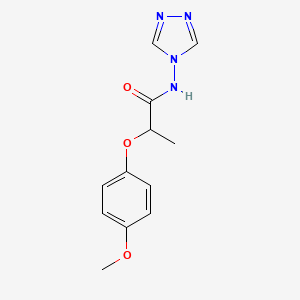
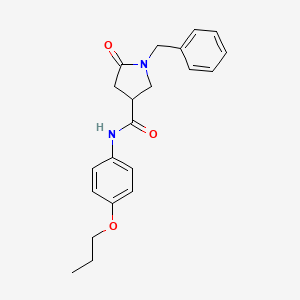
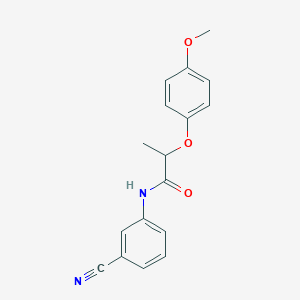
![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)